N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride
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Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride is a useful research compound. Its molecular formula is C20H24Cl2N4O4S and its molecular weight is 487.4. The purity is usually 95%.
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Scientific Research Applications
Src Kinase Inhibitory and Anticancer Activities
Research on thiazolyl N-benzyl-substituted acetamide derivatives, including compounds with morpholinoethyl and acetamide groups similar to the query compound, indicates significant interest in their application as Src kinase inhibitors with potential anticancer activities. For instance, one study synthesized and evaluated a series of N-benzyl substituted acetamide derivatives for their Src kinase inhibitory and cell proliferation inhibition effects on various cancer cell lines, highlighting the potential of such compounds in cancer treatment (Asal Fallah-Tafti et al., 2011).
Fluorescent Probes for Mercury Ion
Another area of research involves the development of fluorescent probes for mercury ion detection, using β-lactam carbenes with pyridyl isonitriles, leading to compounds that could be structurally related to the query compound. These fluorescent probes demonstrate efficient detection of mercury ions, indicating the compound's potential use in environmental monitoring and safety assessments (N. Shao et al., 2011).
Antibacterial Agents
Compounds within the chemical families related to the query compound are also being explored for their antibacterial properties. A study synthesized novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives and tested their antibacterial activity against several microorganisms, showing broad-spectrum antibacterial activity and highlighting their potential as new antibacterial agents (Manoj N. Bhoi et al., 2015).
Anti-inflammatory Activity
Additionally, there's research into the anti-inflammatory activities of related compounds, indicating the broad pharmaceutical applications of these chemical families. For instance, novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have been synthesized and shown significant anti-inflammatory activity (K. Sunder & Jayapal Maleraju, 2013).
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O4S.ClH/c1-13-2-3-14(21)19-18(13)22-20(30-19)24(7-6-23-8-10-29-11-9-23)17(28)12-25-15(26)4-5-16(25)27;/h2-3H,4-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEUBCOBQAKARO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN3CCOCC3)C(=O)CN4C(=O)CCC4=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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